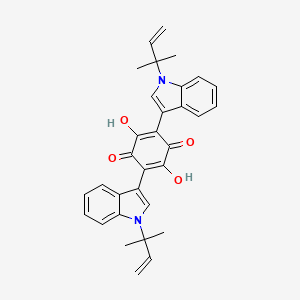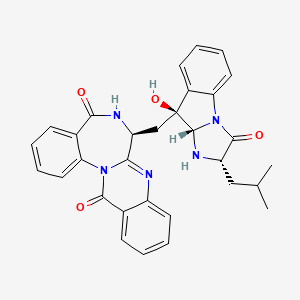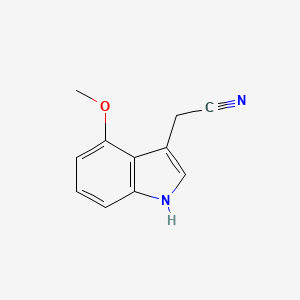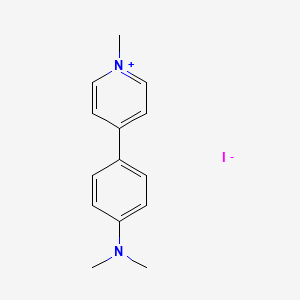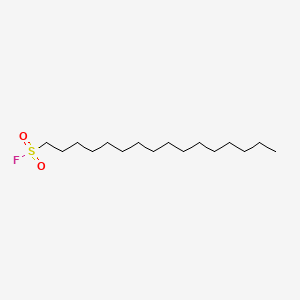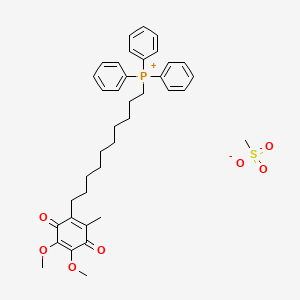
Mesilato de mitoquinona
Descripción general
Descripción
El mesilato de mitoquinona es un análogo sintético de la coenzima Q10, diseñado para dirigirse a las mitocondrias y ejercer efectos antioxidantes. Fue desarrollado por primera vez en Nueva Zelanda a finales de la década de 1990. Este compuesto ha mejorado significativamente la biodisponibilidad y la penetración mitocondrial en comparación con la coenzima Q10, lo que lo convierte en un candidato prometedor para diversas aplicaciones médicas .
Aplicaciones Científicas De Investigación
El mesilato de mitoquinona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar reacciones redox y direccionamiento mitocondrial.
Biología: Investigado por su papel en la respiración celular y el estrés oxidativo.
Medicina: Explorado por su potencial en el tratamiento de enfermedades neurodegenerativas, enfermedades cardiovasculares y lesiones por isquemia-reperfusión renal
Industria: Utilizado en el desarrollo de suplementos dietéticos y productos farmacéuticos.
Mecanismo De Acción
El mesilato de mitoquinona ejerce sus efectos dirigiéndose a las mitocondrias, donde actúa como antioxidante. La estructura única del compuesto le permite penetrar las membranas mitocondriales y acumularse dentro del orgánulo. Una vez dentro, reduce el estrés oxidativo neutralizando las especies reactivas del oxígeno (ROS) y previniendo el daño oxidativo a los componentes mitocondriales . Los objetivos moleculares incluyen las membranas mitocondriales y las enzimas involucradas en la cadena de transporte de electrones.
Análisis Bioquímico
Biochemical Properties
Mitoquinone mesylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source . This potent antioxidant ability means that Mitoquinone mesylate can help protect the cell from oxidative stress and reduce both structural and DNA damage .
Cellular Effects
Mitoquinone mesylate has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . By combating free radicals, Mitoquinone mesylate helps mitigate oxidative stress by reducing free radical and DNA damage, therefore supporting healthy mitochondrial function .
Molecular Mechanism
Mitoquinone mesylate exerts its effects at the molecular level through a variety of mechanisms. Once the active form of Mitoquinone mesylate (mitoquinol) neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active mitoquinol form by the mitochondria’s electron transport chain, restoring its antioxidant ability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mitoquinone mesylate change over time. It has been shown to have potent antiviral activity against SARS-CoV-2 and its variants of concern in vitro and in vivo . Mitoquinone mesylate was well tolerated in the study population and attenuated transmission of SARS-CoV-2 infection .
Dosage Effects in Animal Models
The effects of Mitoquinone mesylate vary with different dosages in animal models. Mitoquinone mesylate did not harm healthy mice when given at high doses for 28 weeks . It caused no DNA damage, free radical damage, or major changes in metabolism .
Metabolic Pathways
Mitoquinone mesylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Mitoquinone mesylate is transported and distributed within cells and tissues. After being swallowed, Mitoquinone mesylate is quickly absorbed into the bloodstream in approximately 30 minutes . Once in the bloodstream, Mitoquinone mesylate is rapidly transported to different organ tissues .
Subcellular Localization
Mitoquinone mesylate is primarily localized in the mitochondria . Its unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source . This potent antioxidant ability means that Mitoquinone mesylate can help protect the cell from oxidative stress and reduce both structural and DNA damage .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El mesilato de mitoquinona se sintetiza a través de un proceso de varios pasos que implica la conjugación de una porción de quinona con un grupo trifenilfosfonio. Los pasos clave incluyen:
Síntesis del intermedio de quinona: Esto implica la oxidación de un precursor adecuado para formar la estructura de quinona.
Unión del grupo trifenilfosfonio: Esto se logra mediante una reacción de sustitución nucleofílica, donde el intermedio de quinona reacciona con trifenilfosfina.
Métodos de producción industrial
La producción industrial de this compound implica escalar la ruta sintética mientras se asegura una alta pureza y rendimiento. Esto generalmente incluye:
Optimización de las condiciones de reacción: La temperatura, el solvente y el tiempo de reacción se controlan cuidadosamente.
Procesos de purificación: Se utilizan técnicas como la recristalización y la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El mesilato de mitoquinona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La porción de quinona se puede reducir a una forma de hidroquinona.
Reducción: El compuesto se puede oxidar de nuevo a la forma de quinona.
Sustitución: El grupo trifenilfosfonio puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los nucleófilos como aminas y tioles pueden reaccionar con el grupo trifenilfosfonio en condiciones suaves.
Productos principales
Derivados de hidroquinona: Formado a través de reacciones de reducción.
Quinonas sustituidas: Resultante de reacciones de sustitución nucleofílica.
Comparación Con Compuestos Similares
Compuestos similares
Idebenona: Otro análogo sintético de la coenzima Q10 con propiedades antioxidantes.
Nicotinamida mononucleótido: Un compuesto involucrado en la biosíntesis de NAD+ con posibles efectos antienvejecimiento.
Pirroloquinolina quinona: Un cofactor redox con propiedades antioxidantes y neuroprotectoras.
Singularidad del mesilato de mitoquinona
El this compound destaca por su mayor direccionamiento mitocondrial y biodisponibilidad en comparación con otros compuestos similares. Su capacidad para acumularse específicamente en las mitocondrias y reducir eficazmente el estrés oxidativo lo convierte en un compuesto único y valioso para la investigación y las aplicaciones terapéuticas .
Propiedades
IUPAC Name |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZFUVXPTPGOQT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233573 | |
| Record name | Mitoquinone mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845959-50-4 | |
| Record name | Mitoquinone mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitoquinone mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MITOQUINONE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E01CG547T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mitoquinone mesylate target mitochondria?
A1: Mitoquinone mesylate achieves its mitochondrial targeting through its lipophilic triphenylphosphonium (TPP+) cation. This cation is attracted to the negative membrane potential of mitochondria, leading to its accumulation within these organelles. [, ]
Q2: What is the primary mechanism of action of Mitoquinone mesylate once inside mitochondria?
A2: Once inside the mitochondria, Mitoquinone mesylate acts as a potent antioxidant. It scavenges reactive oxygen species (ROS), thereby protecting mitochondrial components from oxidative damage. [, , ]
Q3: What are the downstream effects of Mitoquinone mesylate’s antioxidant activity?
A3: By reducing mitochondrial ROS, Mitoquinone mesylate has been shown to:
- Improve mitochondrial respiration and ATP production. []
- Decrease inflammation by reducing pro-inflammatory cytokine release. [, ]
- Inhibit apoptosis by preventing mitochondrial membrane potential loss and cytochrome c release. [, ]
- Promote mitochondrial biogenesis and mitophagy, contributing to overall mitochondrial health. []
Q4: What is the molecular formula and weight of Mitoquinone mesylate?
A4: The molecular formula of Mitoquinone mesylate is C35H40O6P+ • CH3SO3−. It has a molecular weight of 647.7 g/mol.
Q5: What spectroscopic data is available for characterizing Mitoquinone mesylate?
A5: Researchers often utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of Mitoquinone mesylate. Additionally, UV-Vis spectroscopy can be employed to study its redox properties. []
Q6: Has the stability of Mitoquinone mesylate been studied under various conditions?
A6: Yes, studies have investigated the stability of Mitoquinone mesylate under different conditions. For instance, research has shown that encapsulating Mitoquinone mesylate in beta-cyclodextrin can improve its stability and bioavailability. []
Q7: What in vitro models have been used to study the effects of Mitoquinone mesylate?
A7: Various cell lines have been used to investigate the effects of Mitoquinone mesylate. These include:
- C2C12 myotubes: To study muscle atrophy and mitochondrial dysfunction. []
- Murine brain microglia: To assess microglial-induced inflammation during viral infection. [, ]
- Trophoblast cells (BeWo): To investigate placental MGO accumulation and its impact on vascular function. []
Q8: What in vivo models have been employed to evaluate Mitoquinone mesylate's therapeutic potential?
A8: Several animal models have been used to assess the efficacy of Mitoquinone mesylate, including:
- Mouse models of allergic asthma: To study the impact of Mitoquinone mesylate on airway inflammation and hyperreactivity. []
- Transgenic mouse models of Alzheimer's disease: To investigate the neuroprotective effects of Mitoquinone mesylate. []
- Mouse models of liver fibrosis: To assess the ability of Mitoquinone mesylate to mitigate fibrosis and mitochondrial damage. []
- Mouse models of maternal cigarette smoke exposure: To study the potential of Mitoquinone mesylate in mitigating metabolic dysfunction and hepatic damage in offspring. []
Q9: Have any clinical trials been conducted with Mitoquinone mesylate?
A9: While preclinical studies have shown promising results, clinical trials investigating the efficacy and safety of Mitoquinone mesylate in humans are ongoing. Early results from a pilot trial assessing its potential as post-exposure prophylaxis against SARS-CoV-2 infection are available. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



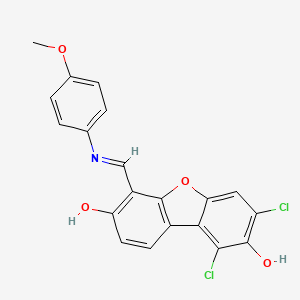
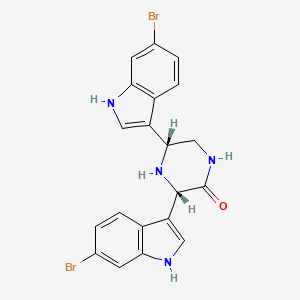
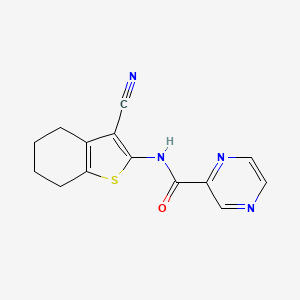
![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)
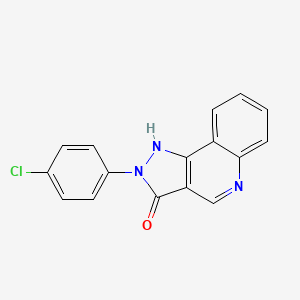
![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1663377.png)
